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Compound of Interest

Compound Name:
3-(Hydroxymethoxy)propane-1,2-

diol

Cat. No.: B13154598

Get Quote

Identity, Stability Dynamics, and Analytical
Characterization
Chemical Identity & The Hemiacetal Equilibrium
The molecule 3-(Hydroxymethoxy)propane-1,2-diol is the linear adduct formed by the

nucleophilic attack of glycerol’s primary hydroxyl group on formaldehyde. It is rarely isolated as

a pure substance due to the thermodynamic drive toward cyclization (forming 1,3-

dioxanes/dioxolanes) or reversion to starting materials.

Key Distinction:

The Subject (Linear): 3-(Hydroxymethoxy)propane-1,2-diol (Hemiacetal).

The Commercial Excipient (Cyclic): Glycerol Formal (CAS: 99569-11-6), a mixture of 5-

hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.

Thermodynamic Equilibrium Pathway
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The following diagram illustrates the dynamic relationship between the linear hemiacetal and its

stable cyclic counterparts.

Aqueous Equilibrium Zone
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Figure 1: The reactive pathway showing the linear hemiacetal as the unstable bridge between

free reactants and the cyclic excipient.

Physical & Chemical Properties
Because the linear form exists in equilibrium, experimental physical properties (BP, MP) are

often confounded by the presence of the cyclic forms. The data below synthesizes

computational descriptors (for the pure linear form) and experimental ranges for the equilibrium

mixture.

Table 1: Physicochemical Profile
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Property Value / Description Source/Note

IUPAC Name
3-(Hydroxymethoxy)propane-

1,2-diol

Molecular Formula

C

H

O

Molecular Weight 122.12 g/mol PubChem [1]

Physical State Viscous Liquid (in situ)
Hygroscopic, typically in

solution.[1][2][3]

LogP (Octanol/Water) -1.8 (Estimated) Highly Hydrophilic [1]

Polar Surface Area 69.9 Å²
High polarity due to 4 oxygen

atoms.

H-Bond Donors 3

H-Bond Acceptors 4

Boiling Point N/A (Decomposes/Cyclizes)

Heating drives dehydration to

Cyclic Glycerol Formal (BP

~193°C).

Solubility
Miscible in Water, DMSO,

Alcohols

Insoluble in Hexane, Diethyl

Ether.

Density (Predicted) ~1.25 g/cm³
Based on glycerol/formal

mixture density.

Stability & Reactivity: The "Hidden Formaldehyde" Risk
For drug development professionals, the physical properties are secondary to the chemical

reactivity profile. This molecule acts as a "formaldehyde reservoir."

Mechanism of Instability
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pH Sensitivity: In acidic conditions (pH < 4), the hemiacetal hydroxyl is protonated, leading to

rapid cyclization or hydrolysis.

Dilution Effect: Upon high dilution in aqueous media (e.g., injection into the bloodstream), the

equilibrium shifts left (see Fig 1), releasing free formaldehyde.

Protein Cross-linking: The released formaldehyde can react with amine groups on API

(Active Pharmaceutical Ingredients) or proteins (N-methylol formation), causing

immunogenicity or potency loss.

Critical Warning: Standard "Free Formaldehyde" assays (like colorimetric acetylacetone

methods) may shift the equilibrium during the test, leading to over-estimation, or fail to detect

the potential formaldehyde stored in the hemiacetal if the conditions are not forcing.

Analytical Protocol: Distinguishing Linear vs. Cyclic
Forms
To specifically identify 3-(hydroxymethoxy)propane-1,2-diol in a matrix of glycerol formal,

Carbon-13 NMR (

C-NMR) is the only definitive method. HPLC and GC often disrupt the equilibrium.

Protocol: Low-Temperature

C-NMR Characterization
Objective: Slow down the hemiacetal exchange rate to observe distinct signals for the linear

species.

Reagents:

Sample (Glycerol Formal/Hemiformal mixture)

Solvent: DMSO-d

(preferred over D

O to minimize hydrolysis)
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Internal Standard: TMS (Tetramethylsilane)

Step-by-Step Methodology:

Sample Prep: Dissolve 50 mg of the sample in 0.6 mL of DMSO-d

. Avoid adding acid or base.[4]

Temperature Control: Cool the NMR probe to 278 K (5°C). Lower temperatures reduce the

exchange rate between the hemiacetal and the free aldehyde.

Acquisition:

Frequency: 100 MHz or higher for

C.

Scans: Minimum 1024 scans (hemiacetal is often a minor component).

Pulse Delay: 2.0 seconds (ensure relaxation of quaternary carbons).

Signal Interpretation (Key Shifts):

93-95 ppm: Cyclic acetal -O-CH

-O- carbons (Glycerol Formal).

85-90 ppm: Linear Hemiacetal -O-CH

-OH carbon. (This is the diagnostic peak).

82.5 ppm: Free Formaldehyde (hydrate form, methylene glycol).

Analytical Decision Tree
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Sample: Glycerol Formal Excipient
Suspected Hemiacetal Impurity

Select Method

Gas Chromatography
(GC-MS) HPLC-UV/RI C13-NMR (DMSO-d6, 5°C)

Fails: Thermal degradation
converts Linear -> Cyclic

Ambiguous: Fast exchange
on column smears peaks

Success: Distinct shift at
85-90 ppm (Hemiacetal)

Click to download full resolution via product page

Figure 2: Selection of analytical methodology. NMR is the requisite standard for non-destructive

identification.

Toxicology & Safety
Hazard Classification: Treated similarly to Formaldehyde/Glycerol mixtures.

GHS Signal: Warning (Suspected Carcinogen due to CH

O release).

LD50: Not established for the pure linear form. Glycerol Formal (cyclic) has an LD50 (Rat,

Oral) of ~8 g/kg [2], but the hemiacetal's toxicity is driven by the release rate of

formaldehyde.

Handling: Must be handled in a fume hood. Avoid contact with strong acids (exothermic

polymerization) and strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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